Ipratropii bromidum

Descripción

Historical Trajectories and Evolution in Respiratory Pharmacology Research

The use of anticholinergic agents to treat respiratory ailments has a long history, originating with the use of preparations from plants of the deadly nightshade genus, such as Datura stramonium, in ancient India for asthma. karger.com The active alkaloid in these plants, atropine (B194438), became a standard bronchodilator. However, its therapeutic use was limited by significant systemic side effects. nih.gov The modern era of respiratory anticholinergic research was driven by the need to separate the desired local bronchodilator effect from these undesirable systemic actions.

This research effort culminated in the development of ipratropium (B1672105) bromide by Boehringer Ingelheim. nih.govmdpi.com Patented in 1966 and approved for medical use in 1974, ipratropium bromide was synthesized by treating atropine with isopropyl bromide. karger.com As a quaternary ammonium (B1175870) compound, it is electrically charged and poorly absorbed from the gastrointestinal tract or across the blood-brain barrier. nih.gov This molecular design was a pivotal evolution, allowing for direct delivery to the lungs via inhalation and restricting its action to the muscarinic receptors in the bronchial smooth musculature, thus preventing widespread systemic side effects. nih.govnih.gov This innovation made it possible to effectively block the parasympathetic nerve-mediated bronchoconstriction with a much-improved therapeutic profile compared to atropine. nih.govdrugbank.com

Contemporary Significance in Advanced Pulmonary Research

In modern pulmonary research, ipratropium bromide continues to be a subject of investigation beyond its fundamental bronchodilator function. Advanced studies are exploring its role in complex inflammatory pathways, airway remodeling, and specific disease phenotypes.

Anti-Inflammatory and Airway Remodeling Research: Recent research has investigated the potential anti-inflammatory properties of ipratropium bromide. Animal model studies have shown that it can reduce neutrophilic infiltration associated with acute lung inflammation. nih.gov Further studies in rat models of Chronic Obstructive Pulmonary Disease (COPD) demonstrated that ipratropium bromide could decrease serum levels of inflammatory factors such as Interleukin-6 (IL-6), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). jlu.edu.cn In vitro research using macrophage models also suggested that ipratropium can reduce the production of pro-inflammatory cytokines IL-6 and TNF-α. biorxiv.org Additionally, research combining ipratropium bromide with N-Acetylcysteine in animal models of COPD has shown a mitigation of airway remodeling, suggesting a potential role in altering the structural changes seen in chronic respiratory diseases. jlu.edu.cn

Mucociliary Clearance Studies: A critical area of research has been to determine if anticholinergic agents, which can cause dryness, adversely affect mucus clearance from the lungs. Multiple studies have concluded that ipratropium bromide does not negatively impact mucociliary clearance. nih.govdroracle.ai Some research even suggests it may improve mucociliary transport in patients with chronic bronchitis, particularly at higher doses. karger.com This is a significant finding, as impaired mucus clearance is a key pathophysiological feature of diseases like COPD.

Research in Specific Patient Populations and Novel Combinations: Contemporary research is also focused on identifying specific patient populations who may benefit most from ipratropium bromide. For instance, pharmacogenetic studies have explored the association between polymorphisms in the CHRM2 gene (muscarinic receptor M2) and the bronchodilator response to ipratropium in asthmatic children, finding that certain genotypes are associated with a poorer response. researchgate.net There is also research into its use for asthma patients who show a tolerance or poor response to β2-agonists, potentially linked to the Arg/Arg β2-receptor polymorphism. nih.gov

Advanced clinical trials are investigating novel combinations. A recent randomized controlled trial evaluated the use of inhaled budesonide (B1683875) and ipratropium bromide in patients at high risk of developing Acute Respiratory Distress Syndrome (ARDS), finding the combination was safe and effective at improving oxygenation and lowering the incidence of ARDS development. mdpi.com

Overview of Key Academic Research Domains for Ipratropium Bromide

The primary academic research domains for ipratropium bromide are centered on chronic obstructive pulmonary disease (COPD) and asthma, with significant investigation into its use for rhinitis and other conditions.

Chronic Obstructive Pulmonary Disease (COPD): COPD is the most extensively researched domain for ipratropium bromide. Research focuses on its role as a maintenance bronchodilator, where increased cholinergic tone is a major reversible component of the airflow limitation. archbronconeumol.orgbiorxiv.org Studies consistently demonstrate its efficacy in improving lung function, as measured by Forced Expiratory Volume in 1 second (FEV1). ersnet.org A key area of investigation is its use in combination with other bronchodilators, particularly short-acting and long-acting β2-agonists (SABAs and LABAs). Research has shown that combining ipratropium with agents like albuterol or formoterol (B127741) provides additive or complementary bronchodilator effects, leading to superior improvements in lung function compared to monotherapy. archbronconeumol.orgconsensus.appresearchgate.net

Asthma: In asthma research, ipratropium bromide is primarily studied as an adjunct therapy, especially in the context of acute exacerbations. nih.gov While β2-agonists remain the first-line treatment for acute asthma, adding ipratropium bromide has been shown to provide additional bronchodilation and reduce the risk of hospitalization, particularly in children and adolescents with moderate-to-severe exacerbations. biorxiv.orgnih.govplos.org Research also explores its utility in specific asthma phenotypes, such as in smoking asthmatics or those with genetic markers suggesting a better response to anticholinergic therapy. nih.gov

Allergic and Non-Allergic Rhinitis: Ipratropium's anti-secretory properties are the focus of research in the domain of rhinitis. By acting on muscarinic receptors on submucosal glands in the nasal mucosa, it can effectively reduce watery nasal discharge (rhinorrhea) associated with allergic and non-allergic rhinitis, including the common cold. drugbank.com

Structure

2D Structure

Propiedades

IUPAC Name |

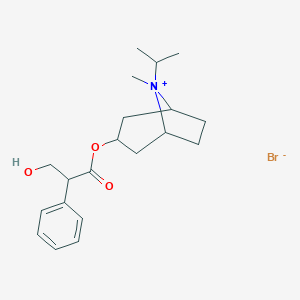

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLMOSXCXGLMMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58073-59-9, 22254-24-6 | |

| Record name | (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ipratropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Pharmacology of Ipratropium Bromide

Mechanism of Action at Muscarinic Receptors

The principal mechanism of action of ipratropium (B1672105) bromide involves its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) in the bronchial smooth muscle. consensus.app By antagonizing these receptors, it mitigates the bronchoconstrictive effects of the parasympathetic nervous system. drugbank.com

Muscarinic Receptor Subtype Antagonism (M1, M2, M3) Research

Ipratropium bromide is a nonselective antagonist, meaning it blocks M1, M2, and M3 muscarinic receptor subtypes with nearly equal affinity. drugbank.comnih.govmedscape.com

M1 Receptors: Located in the parasympathetic ganglia, M1 receptors facilitate cholinergic neurotransmission. europeanreview.org Blockade of these receptors by ipratropium contributes to its bronchodilatory effect. europeanreview.org

M2 Receptors: These receptors are found on the terminals of postganglionic cholinergic nerves and function as autoreceptors, providing a negative feedback loop to inhibit further acetylcholine release. nih.goveuropeanreview.org Blockade of M2 receptors by ipratropium can paradoxically increase acetylcholine release, which might slightly counteract its primary bronchodilatory action. nih.goveuropeanreview.org This non-selectivity may explain some instances of paradoxical bronchoconstriction. nih.gov

M3 Receptors: Situated on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion in response to acetylcholine. patsnap.comeuropeanreview.orgtandfonline.com Ipratropium's antagonism of M3 receptors is the key to its ability to relax airway smooth muscle and reduce secretions. patsnap.comtandfonline.com

| Receptor Subtype | Location | Function | Effect of Ipratropium Bromide Antagonism |

| M1 | Parasympathetic ganglia | Facilitates cholinergic neurotransmission | Contributes to bronchodilation europeanreview.org |

| M2 | Pre-junctional nerve terminals | Inhibits acetylcholine release (negative feedback) | Can increase acetylcholine release nih.goveuropeanreview.org |

| M3 | Airway smooth muscle, submucosal glands | Mediates bronchoconstriction and mucus secretion | Induces bronchodilation and reduces mucus patsnap.comeuropeanreview.orgtandfonline.com |

Competitive Inhibition of Acetylcholine Binding Studies

Ipratropium bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors. europeanreview.orgresearchgate.netnih.gov This means that it binds reversibly to the same site on the receptor as acetylcholine, but without activating it. By occupying the receptor, ipratropium prevents acetylcholine from binding and initiating the cascade of events that leads to muscle contraction and mucus secretion. researchgate.netdroracle.ai The bronchodilatory effect is achieved by inhibiting these vagally-mediated reflexes. droracle.ai

Downstream Signaling Pathway Modulation: Cyclic Guanosine (B1672433) Monophosphate (cGMP) Research

The binding of acetylcholine to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration and smooth muscle contraction. This process is also associated with an increase in cyclic guanosine monophosphate (cGMP). patsnap.comwikipedia.org

Ipratropium bromide, by blocking the initial binding of acetylcholine, prevents this entire signaling cascade. patsnap.com Consequently, it leads to a decrease in the intracellular concentration of cGMP. nih.govwikipedia.org The reduction in cGMP levels contributes to the relaxation of the airway smooth muscle, thus producing bronchodilation. nih.govconsensus.app The cGMP-PKG signaling pathway is a crucial regulator of vascular smooth muscle cell relaxation and contraction. cusabio.com

Investigation of Airway Smooth Muscle Relaxation Mechanisms

The primary mechanism by which ipratropium bromide induces airway smooth muscle relaxation is through the blockade of M3 muscarinic receptors. patsnap.compatsnap.com This antagonism directly prevents the contractile signals initiated by acetylcholine. oatext.com The subsequent decrease in intracellular cGMP further contributes to the relaxation of the bronchial smooth muscle. nih.govwikipedia.org This leads to a widening of the airways and improved airflow for individuals with obstructive pulmonary conditions. patsnap.com

Pre-junctional and Post-junctional Receptor Effects Research

Ipratropium bromide exerts its effects at both pre-junctional and post-junctional sites. consensus.appnih.gov

Post-junctional Effects: The primary and intended therapeutic effect occurs at the post-junctional M3 receptors on airway smooth muscle and glands. europeanreview.orgnih.gov Blockade of these receptors leads to bronchodilation and reduced mucus secretion. europeanreview.org

Receptor Binding Kinetics and Affinity Profiling

Studies have characterized the binding properties of ipratropium bromide to muscarinic receptors. It is a potent muscarinic antagonist with high affinity for all three major subtypes (M1, M2, and M3) in the nanomolar range. researchgate.netnih.gov Unlike some newer, more selective anticholinergic agents like tiotropium (B1237716), which exhibits kinetic selectivity for M3 receptors due to a slower dissociation rate, ipratropium dissociates relatively quickly from all subtypes. nih.govtandfonline.comnih.gov

Competition binding studies have demonstrated that ipratropium bromide effectively inhibits the binding of radiolabeled ligands to human lung muscarinic receptors. nih.gov Kinetic studies have further revealed its relatively rapid dissociation from these receptors compared to longer-acting agents. nih.gov For instance, one study noted that ipratropium bromide (100 nM) dissociated so quickly from human lung muscarinic receptors that there was little difference in the association of a radiolabeled tracer compared to control membranes. nih.gov

| Compound | Receptor Affinity (Ki in nM) | Receptor Selectivity | Dissociation Profile |

| Ipratropium Bromide | High affinity for M1, M2, and M3 receptors (0.5–3.6 nM) nih.gov | Non-selective nih.govnih.gov | Rapid dissociation from all subtypes nih.gov |

| Tiotropium Bromide | High affinity for all subtypes, ~10-fold more potent than ipratropium researchgate.net | Kinetically selective for M1 and M3 over M2 nih.govtandfonline.com | Slow dissociation from M1 and M3 receptors nih.gov |

| Glycopyrrolate (B1671915) | High affinity for M1, M2, and M3 receptors (similar to ipratropium) nih.gov | Non-selective nih.gov | Slower dissociation from human airway smooth muscle receptors compared to ipratropium nih.gov |

Influence on Glandular Secretory Function: Mucus Production Research

Ipratropium bromide's impact on mucus production and clearance is a critical aspect of its pharmacology, particularly in respiratory diseases characterized by mucus hypersecretion. Research indicates that ipratropium bromide does not typically thicken respiratory secretions or impair mucociliary clearance, and in some contexts, it may have beneficial effects on mucus dynamics. researchgate.netnih.gov

Studies have shown that ipratropium bromide has minimal to no effect on sputum volume or viscosity at standard clinical doses. nps.org.au This is a key distinction from older anticholinergic agents like atropine (B194438), which could cause undesirable drying of airway secretions. rcjournal.com Ipratropium bromide's quaternary ammonium (B1175870) structure limits its systemic absorption and appears to prevent significant alterations in the biophysical properties of mucus. nps.org.au

Research using pig tracheobronchial explants has provided detailed insights into the drug's effect on mucus transport. In this model, cholinergic stimulation with acetylcholine was found to halt the movement of mucus bundles secreted from submucosal glands. nih.gov Ipratropium bromide was shown to inhibit this effect, thereby promoting the transport of these mucus bundles. nih.gov This suggests that by counteracting the effects of excessive cholinergic stimulation, which can occur in certain lung diseases, ipratropium bromide can help restore more effective mucus clearance. nih.gov

A study involving patients with chronic obstructive pulmonary disease (COPD) and asthma found that treatment with ipratropium bromide did not significantly alter the rate of mucociliary clearance. fda.gov However, it did lead to a notable improvement in airway resistance, which can indirectly aid in the clearance of secretions. researchgate.net Another study on patients with chronic bronchitis and asthma also reported no change in sputum viscoelastic properties or volume after treatment with ipratropium bromide. nih.gov

In the context of the common cold, high-dose ipratropium bromide has been shown to reduce watery nasal discharge, indicating its ability to decrease reflex-mediated glandular secretion in the upper airways. nps.org.au

The following table summarizes findings from various research studies on the effects of ipratropium bromide on mucus production and clearance:

| Study Focus | Subject Population | Key Findings |

| Mucus Bundle Transport | Pig Tracheobronchial Explants | Acetylcholine stopped the movement of mucus bundles from submucosal glands; this effect was inhibited by ipratropium bromide, promoting mucus transport. nih.gov |

| Mucociliary Clearance and Sputum Properties | Patients with Chronic Obstructive Lung Disease and Asthma | Four weeks of high-dose ipratropium bromide did not significantly change tracheobronchial clearance, sputum volume, or viscosity compared to placebo. |

| Mucociliary Clearance and Airway Resistance | Patients with Reversible Airways Obstruction | Ipratropium bromide did not significantly affect the rate of mucociliary clearance but did cause a statistically significant fall in specific airway resistance. fda.govresearchgate.net |

| Sputum Changes in Chronic Bronchitis | Patients with Chronic Bronchitis | Use of ipratropium bromide was associated with a reduction in the quantity and severity of cough. dovepress.com |

| Nasal Secretion in the Common Cold | Healthy volunteers with common cold | High-dose ipratropium bromide significantly reduced the weight of blown nasal secretions, primarily watery discharge. nps.org.au |

Pharmacokinetic and Pharmacodynamic Research of Ipratropium Bromide

Research on Absorption and Distribution Dynamics

Pulmonary Absorption Mechanisms: Role of Organic Cation/Carnitine Transporters (OCTN1, OCTN2)

The absorption of ipratropium (B1672105) in the lungs is facilitated by specific transporter proteins. consensus.app Research has identified the organic cation/carnitine transporters OCTN1 and OCTN2 as key mediators in the uptake of ipratropium by human bronchial epithelial cells. consensus.appacs.orgconsensus.app Studies using human bronchial epithelial BEAS-2B cells demonstrated that the uptake of ipratropium was temperature-dependent and could be saturated, which is characteristic of carrier-mediated transport. acs.org

Further investigations revealed that both OCTN1 and OCTN2 are expressed in these cells. acs.org When the expression of these transporters was silenced, the uptake of ipratropium was significantly reduced. acs.org Specifically, knocking down OCTN1 suppressed uptake to 78.2% of the control, while knocking down OCTN2 reduced uptake to 14.8%. acs.org This indicates that while both transporters are involved, OCTN2 plays a more significant role in the pulmonary absorption of ipratropium. acs.orgmdpi.com The involvement of these transporters enhances the local concentration and effectiveness of the drug when administered via inhalation. consensus.app

Table 1: Role of OCTN1 and OCTN2 in Ipratropium Uptake

| Transporter | Effect on Ipratropium Uptake in BEAS-2B cells | Km Value (HEK293 cells) |

|---|---|---|

| OCTN1 | Lesser contribution | 444 µM acs.org |

| OCTN2 | Primary contributor | 53.0 µM acs.org |

Systemic Exposure and Bioavailability Studies

Following inhalation, a portion of the ipratropium bromide dose is deposited in the lungs, while the majority is swallowed and passes through the gastrointestinal tract. fda.gov.ph The portion deposited in the lungs is rapidly absorbed into the bloodstream. fda.gov.ph Systemic bioavailability from inhalation is estimated to be between 7% and 28%. fda.gov.phmedsafe.govt.nz In contrast, the bioavailability of the swallowed portion is very low, approximately 2%, due to poor absorption from the gastrointestinal tract. hres.cadrugbank.com

Peak plasma concentrations of ipratropium are very low, corresponding to only 1-2% of the administered dose, and are typically reached within 1 to 2 hours after inhalation. drugbank.comnih.gov The drug is minimally bound to plasma proteins, with a binding rate of less than 20%. fda.gov.phmedscape.com

Metabolism and Excretion Pathway Investigations

Ipratropium that is absorbed systemically undergoes partial metabolism. nih.gov After intravenous administration, about 60% of the dose is metabolized, primarily through conjugation (40%) and ester hydrolysis (41%). fda.gov.ph The metabolites, which include tropic acid and tropane, are formed by hydrolysis and have little to no affinity for muscarinic receptors, rendering them inactive. fda.gov.phdrugbank.com The metabolism of the swallowed portion of the dose occurs in the gastrointestinal tract, mediated by cytochrome P-450 isoenzymes. drugbank.comnih.gov

Elimination of ipratropium occurs via both renal and fecal routes. Following intravenous administration, approximately 46% of the dose is excreted unchanged in the urine. fda.gov.ph After inhalation, the cumulative renal excretion of the parent compound is approximately 3% to 13% of the dose. fda.gov.phmedsafe.govt.nz The elimination half-life of ipratropium is about 1.6 to 2 hours. medsafe.govt.nzdrugbank.comnih.gov An excretion balance study showed that after oral administration, 9.3% of drug-related radioactivity was excreted renally over 6 days, while 88.5% was excreted in the feces. medsafe.govt.nz After inhalation, these values were 3.2% and 69.4%, respectively. medsafe.govt.nz

Pharmacodynamic Biomarker Identification and Measurement Methodologies

Bronchodilatory Response Assessment (e.g., Forced Expiratory Volume in One Second (FEV1), Forced Vital Capacity (FVC), Peak Expiratory Flow Rate (PEFR))

The primary pharmacodynamic effect of ipratropium bromide is bronchodilation, which is assessed using several key biomarkers of pulmonary function. These include:

Forced Expiratory Volume in One Second (FEV1): This measures the volume of air a person can forcibly exhale in one second. Significant improvements in FEV1, often defined as an increase of 15% or more, are a primary endpoint in clinical trials. fda.gov.phmedsafe.govt.nzhres.ca These improvements typically occur within 15 minutes of inhalation, with peak effects seen at 1 to 2 hours. fda.gov.phmedsafe.govt.nzhres.ca

Forced Vital Capacity (FVC): This is the total amount of air that can be forcibly exhaled after a maximal inhalation. Ipratropium has been shown to produce significant increases in FVC. hres.ca

Peak Expiratory Flow Rate (PEFR): This measures the maximum speed of expiration. Studies have demonstrated significant improvements in PEFR following ipratropium administration, particularly highlighting its effect on large airways where cholinergic mechanisms are prominent. nih.gov

In clinical studies, these parameters are measured at baseline and at various time points after drug administration to quantify the onset, peak, and duration of the bronchodilatory response. medsafe.govt.nzhres.ca For instance, in 90-day studies of patients with COPD, significant improvements in pulmonary function were observed within 15 minutes, peaked at 1-2 hours, and persisted for 4-6 hours. medsafe.govt.nz

Table 2: Pulmonary Function Test Parameters for Ipratropium Bromide Efficacy

| Biomarker | Description | Typical Onset of Improvement | Peak Effect |

|---|---|---|---|

| FEV1 | Volume of air forcibly exhaled in one second | Within 15 minutes fda.gov.phmedsafe.govt.nzhres.ca | 1-2 hours fda.gov.phmedsafe.govt.nzhres.ca |

| FVC | Total volume of air forcibly exhaled | Significant changes demonstrated hres.ca | 1-2 hours hres.ca |

| PEFR | Maximum speed of exhalation | Significant improvement observed nih.gov | Not specified |

Mucus Secretion Modulation Quantification

Ipratropium bromide's anticholinergic action also includes the potential to modulate mucus secretion. researchgate.net By blocking muscarinic receptors, it can inhibit the increase in intracellular calcium that leads to smooth muscle contraction and mucus secretion. researchgate.net However, clinical evidence suggests that ipratropium has minimal effects on mucus viscosity or production and does not negatively impact mucociliary clearance. hres.cadroracle.ai

Research using explanted pig tracheobronchial tissue has provided a method to quantify the effect on mucus transport. In these studies, the movement of mucus bundles secreted from submucosal glands is observed. nih.gov It was found that while cholinergic stimulation with acetylcholine (B1216132) stopped the movement of these mucus bundles, this effect was inhibited by ipratropium bromide, allowing the bundles to be mobilized again. nih.gov This methodology allows for direct visualization and quantification of the impact of ipratropium on the physical transport of mucus, a key aspect of airway cleaning. nih.gov Short-term clinical trials have not observed significant alterations in the mucociliary clearance of tracheobronchial secretions. hres.ca

Duration of Pharmacological Action Studies

The therapeutic efficacy of a bronchodilator is significantly defined by the duration of its pharmacological action. For ipratropium bromide, a quaternary ammonium (B1175870) derivative of atropine (B194438), its timeline of bronchodilator effects has been a subject of extensive research. drugbank.com These studies are crucial for establishing its role in the management of obstructive airway diseases.

The onset of action for ipratropium bromide following inhalation is typically observed within minutes. consensus.appderangedphysiology.com Significant bronchodilation generally occurs within 15 to 30 minutes. wikipedia.org Some studies indicate an even faster onset, between 3 to 15 minutes. derangedphysiology.combcehs.cae-lactancia.org This rapid initiation of effect is a key characteristic of its utility.

Following the onset, the peak pharmacological effect of ipratropium bromide is generally reached between 1 to 2 hours after administration. drugbank.comderangedphysiology.come-lactancia.orgnih.govhres.ca Some research indicates a slightly broader range for the peak effect, suggesting it can occur between 1.5 to 2 hours. consensus.appbcehs.ca This peak represents the point of maximum bronchodilation and is a critical parameter in evaluating its effectiveness.

The duration of ipratropium bromide's bronchodilator action is considered to be of a short- to intermediate-acting nature. The effects are reported to last from 2 to 6 hours. drugbank.comnih.gov More specifically, many sources state a duration of 4 to 6 hours. drugbank.comconsensus.appbcehs.cae-lactancia.org Other studies have reported a duration of 3 to 5 hours. wikipedia.org When administered via a metered-dose inhaler, the duration is often cited as 2 to 4 hours, while nebulizer solutions may provide a longer duration of 4 to 5 hours, and in some patients, up to 7 or 8 hours. mims.com A study on patients with bronchospasm associated with chronic obstructive pulmonary disease (COPD) noted that an inhaled dose of 40 mcg produced a bronchodilator effect lasting for approximately 6 hours. hres.ca

In comparative studies, the pharmacokinetic profile of ipratropium bromide has been contrasted with other bronchodilators. For instance, while its onset of action is slower than that of beta-agonists like salbutamol (B1663637) (albuterol), its duration of action is noted to be more prolonged. nih.govaafp.org Research has also explored the combination of ipratropium bromide with other agents. When used with a beta2-agonist, a synergistic effect is often observed, leading to a greater and potentially more sustained bronchodilator response than when either drug is used alone. e-lactancia.orgaafp.org

Factors that can influence the duration of action include the mode of administration (metered-dose inhaler versus nebulizer) and the specific patient population. mims.com For example, in patients with COPD, ipratropium bromide has been considered a first-line long-term therapy due to its favorable duration of action and tolerability profile compared to short-acting beta2-adrenoceptor agonists. atsjournals.org

The following table provides a summary of the duration of pharmacological action for ipratropium bromide based on various research findings.

| Pharmacokinetic Parameter | Timeframe | References |

| Onset of Action | 3-30 minutes | consensus.appderangedphysiology.comwikipedia.orgbcehs.cae-lactancia.org |

| Peak Effect | 1-2 hours | drugbank.comconsensus.appderangedphysiology.combcehs.cae-lactancia.orgnih.govhres.ca |

| Duration of Action | 2-6 hours | drugbank.comconsensus.appwikipedia.orgbcehs.cae-lactancia.orgnih.govhres.camims.com |

Preclinical Research and Investigational Models of Ipratropium Bromide

In Vitro Models for Pharmacological Characterization

In vitro models are fundamental in the preclinical assessment of ipratropium (B1672105) bromide, providing critical insights into its pharmacological profile. These models allow for detailed investigation of the drug's interaction with its molecular target, its effects on cellular functions relevant to respiratory and cardiovascular systems, and the physical characteristics of its aerosolized form.

Muscarinic receptor binding assays are crucial for quantifying the affinity of ipratropium bromide for its target receptors. These assays typically utilize radioligand displacement techniques. In this method, a radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is incubated with tissues or cells expressing muscarinic receptors. The addition of unlabeled ipratropium bromide competes with [3H]-NMS for binding to the receptors. By measuring the concentration of ipratropium bromide required to displace 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated, which reflects the drug's binding affinity.

Studies have demonstrated that ipratropium bromide is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors. consensus.app It binds with high affinity to M1, M2, and M3 receptor subtypes in the nanomolar range. nih.govnih.gov For instance, competition studies using [3H]-NMS in human peripheral lung and human airway smooth muscle (HASM) membranes showed Ki values for ipratropium bromide between 0.5 and 3.6 nM. nih.govnih.gov Research comparing ipratropium to other muscarinic antagonists like tiotropium (B1237716) and aclidinium (B1254267) has shown that tiotropium and aclidinium can be approximately 10-fold more potent than ipratropium at blocking muscarinic receptors. researchgate.netkarger.com

Kinetic studies further characterize the interaction between ipratropium bromide and muscarinic receptors. These studies have revealed that while ipratropium has a rapid onset of action, its dissociation from the receptors is also relatively fast compared to longer-acting antagonists like tiotropium and glycopyrrolate (B1671915). nih.govresearchgate.net For example, in human airways, the offset of action for ipratropium bromide was significantly shorter than that for glycopyrrolate. nih.gov This faster dissociation is a key factor contributing to its classification as a short-acting muscarinic antagonist (SAMA). researchgate.net

Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | Source |

|---|---|---|---|---|

| Ipratropium Bromide | ~1.0 - 3.6 | ~1.0 - 3.6 | ~0.5 - 3.6 | nih.govnih.gov |

| Tiotropium | ~0.1 - 0.3 | ~0.1 - 0.3 | ~0.1 - 0.3 | researchgate.net |

| Aclidinium | ~0.1 - 0.3 | ~0.1 - 0.3 | ~0.1 - 0.3 | karger.com |

| Glycopyrrolate | ~0.5 - 3.6 | ~0.5 - 3.6 | ~0.5 - 3.6 | nih.gov |

To understand the functional consequences of muscarinic receptor antagonism, researchers utilize in vitro models of airway smooth muscle. These models often involve isolated tracheal or bronchial tissue strips from animals such as guinea pigs or from human lung tissue obtained during surgery. nih.govresearchgate.net In these preparations, contraction of the smooth muscle can be induced by cholinergic agonists like acetylcholine or methacholine (B1211447), or by electrical field stimulation (EFS) which causes the release of endogenous acetylcholine from nerve endings. nih.govresearchgate.net

The relaxant effect of ipratropium bromide is then quantified by its ability to inhibit or reverse this induced contraction. Studies have consistently shown that ipratropium bromide effectively antagonizes bronchoconstriction induced by cholinergic agonists in a concentration-dependent manner. researchgate.netdrugbank.com It acts by competitively blocking postjunctional M3 muscarinic receptors on airway smooth muscle, thereby preventing the acetylcholine-mediated increase in intracellular calcium and subsequent muscle contraction. karger.com

While highly effective against cholinergic-induced bronchoconstriction, studies have shown that ipratropium bromide has little to no effect against bronchoconstriction induced by other agents like histamine (B1213489) or serotonin, highlighting its specificity for the muscarinic pathway. pharmascience.comhres.ca However, it does show moderate effectiveness against propranolol-induced bronchospasm. pharmascience.comhres.ca

While primarily known as a bronchodilator, some research has explored the potential anti-inflammatory properties of ipratropium bromide using macrophage cell models. Macrophages, such as the human monocytic cell line THP-1, can be stimulated in vitro with agents like lipopolysaccharide (LPS) to mimic an inflammatory response, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). biorxiv.org

Studies investigating the effects of ipratropium bromide on these models have yielded some evidence of anti-inflammatory activity. For instance, research on LPS-stimulated THP-1 cells suggested that ipratropium bromide could reduce the concentration of IL-6 and TNF-α. biorxiv.org However, the same research indicated that other drugs, such as the corticosteroid budesonide (B1683875) and the beta-agonist fenoterol (B1672521), were more effective at reducing these cytokines. biorxiv.org Another study in a rat model of acute pulmonary inflammation induced by cadmium showed that ipratropium bromide reduced neutrophil numbers in bronchoalveolar lavage fluid and attenuated the associated lung lesions. researchgate.netnih.gov This protective effect was linked to a reduction in the activity of matrix metalloproteinase-9 (MMP-9), a pro-inflammatory enzyme. researchgate.netnih.gov In a model of chronic inflammation, ipratropium alone did not show significant anti-inflammatory effects, but in combination with formoterol (B127741), it produced a synergistic inhibitory effect on inflammatory cell counts and MMP-9 activity. nih.gov

Given the systemic exposure, albeit low, to ipratropium bromide following inhalation, it is important to assess its potential cardiovascular effects. In vitro models using isolated myocardial cells or whole heart preparations are employed for this purpose. These models allow for the investigation of the drug's impact on cardiomyocyte viability, apoptosis, necrosis, and electrophysiological properties.

Studies using adult Sprague Dawley rat hearts and primary ventricular myocytes have explored the effects of ipratropium bromide in the context of simulated myocardial ischemia/reperfusion injury. researchgate.netnih.govoup.com One study found that ipratropium, at concentrations from 1 x 10⁻¹¹ M to 1 x 10⁻⁴ M, significantly increased the infarct-to-risk ratio and decreased cell viability in a dose-dependent manner. nih.gov The same study observed increased levels of necrosis and apoptosis, as indicated by flow cytometry and increased levels of cleaved caspase-3. nih.gov Furthermore, administration of ipratropium (10 nM or 100 nM) during reperfusion in an isolated heart model significantly increased the infarct size compared to non-treated controls. bmj.com These findings suggest that ipratropium bromide may exacerbate myocardial injury during ischemia/reperfusion in these nonclinical models. nih.govbmj.com The proposed mechanism involves the blockade of muscarinic receptors, as co-administration of exogenous acetylcholine was shown to have protective properties and abrogate the injury exacerbated by ipratropium. researchgate.netnih.gov

Table 2: Effect of Ipratropium Bromide on Myocardial Infarct Size in an Ischemia/Reperfusion Model

| Treatment | Concentration | Infarct Size to Risk Ratio (%) | Source |

|---|---|---|---|

| Control | - | 52 ± 3 | bmj.com |

| Ipratropium Bromide | 10 nM | 62 ± 2 | bmj.com |

| Ipratropium Bromide | 100 nM | 74 ± 4 | bmj.com |

The therapeutic efficacy of an inhaled drug like ipratropium bromide is highly dependent on its delivery to the lungs, which is determined by the aerosol's physical characteristics. In vitro techniques are used to characterize the aerosol performance of different ipratropium bromide formulations and inhaler devices.

Cascade impaction is a standard method used to determine the aerodynamic particle size distribution (APSD) of the aerosolized drug. fda.gov This technique separates particles based on their aerodynamic diameter, providing information about the mass of drug particles in different size ranges. This is critical because only particles within a certain size range (typically 1-5 µm) can effectively reach the lower airways.

Laser diffraction is another technique used to measure the droplet size distribution of the aerosol plume. fda.govcore.ac.uk This method provides real-time measurement of the size of the droplets as they are emitted from the inhaler.

Research using these techniques has been conducted to compare different formulations of ipratropium bromide, such as comparing a 0.5 mg/1 mL solution to a 0.5 mg/2 mL solution. core.ac.uk Studies have also investigated how factors like the type of nebulizer, the geometry of the mouthpiece, and the patient's inhalation profile can influence the particle size distribution and the total amount of drug delivered. fda.govcore.ac.uk For instance, one study found that the inhaled mass of ipratropium bromide from a 0.5mg/1mL formulation was significantly lower than that from a 0.5mg/2mL formulation across different jet nebulizers. core.ac.uk Another investigation showed that mouth-throat model geometries had a strong effect on the APSD of ipratropium bromide HFA metered-dose inhalers. fda.gov

In Vivo Animal Models for Efficacy and Safety Research

In vivo animal models are indispensable for evaluating the efficacy and safety of ipratropium bromide in a complex biological system before human trials. These models allow for the study of the drug's effects on integrated physiological systems and provide data on its pharmacokinetic and toxicological profiles.

Animal models of bronchoconstriction are commonly used to assess the efficacy of ipratropium bromide. In these models, bronchospasm is induced in animals, such as guinea pigs, rats, or cats, using various challenges. researchgate.netpharmascience.comphysiology.org Pharmacological challenges often involve the administration of cholinergic agonists like methacholine or acetylcholine. pharmascience.comhres.ca Ipratropium bromide has been shown to be highly effective in preventing or reversing bronchoconstriction induced by these agents in animal models. pharmascience.comhres.ca

Studies have also utilized vagal nerve stimulation to induce bronchoconstriction, which more closely mimics the physiological release of acetylcholine in the airways. physiology.org Interestingly, some studies in guinea pigs have shown that ipratropium can potentiate vagally induced bronchoconstriction. physiology.org This is thought to be due to its non-selective nature, where it blocks not only the postjunctional M3 receptors on smooth muscle but also the prejunctional M2 autoreceptors on parasympathetic nerves. physiology.orgnih.gov The blockade of these M2 receptors can lead to an increase in acetylcholine release, potentially overcoming the blockade of the M3 receptors. physiology.orgnih.gov

Animal models are also used for safety and toxicology studies. These studies involve administering ipratropium bromide to animals, such as rats, mice, and rabbits, at various doses and for different durations to assess for any adverse effects. pharmascience.comboehringer-ingelheim.comhpra.ie Reproduction studies in rats, mice, and rabbits have shown no embryotoxic or teratogenic effects. boehringer-ingelheim.comhpra.ie Long-term studies in rats have also been conducted to evaluate chronic toxicity. pharmascience.com

Pharmacologically-Induced Bronchospasm Models (e.g., Acetylcholine, Methacholine)

Ipratropium bromide's efficacy has been evaluated in various preclinical models utilizing pharmacologically-induced bronchospasm. As an anticholinergic agent, it acts by antagonizing the effects of acetylcholine at the muscarinic receptors in the airways. globalrph.comhpra.ie This mechanism of action makes it particularly effective against bronchoconstrictor challenges with agents like acetylcholine and methacholine. hres.ca

In animal studies, ipratropium bromide has been shown to inhibit vagally mediated reflexes by blocking the action of acetylcholine, the neurotransmitter released from the vagus nerve. globalrph.com Anticholinergics like ipratropium prevent the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) that results from acetylcholine's interaction with muscarinic receptors on bronchial smooth muscle. globalrph.com

Preclinical investigations in guinea pigs have demonstrated that ipratropium bromide provides dose-dependent prevention of acetylcholine-induced bronchoconstriction. globalrph.com In a side-by-side comparison with other anticholinergics like glycopyrrolate and tiotropium, ipratropium showed comparable antagonist potency in guinea pig models. nih.gov However, its duration of action was found to be shorter than that of tiotropium. nih.gov

Studies in cats sensitized to Ascaris suum have also been used to model allergic asthma and assess the effects of bronchodilators. uliege.be In a study on healthy cats with carbachol-induced bronchoconstriction, ipratropium bromide, delivered via a metered-dose inhaler, demonstrated bronchoprotective effects. uliege.be

Interestingly, some animal research suggests a dose-dependent dual effect. Lower doses of ipratropium might lead to bronchoconstriction, which is thought to be due to the blockade of prejunctional M2 muscarinic autoreceptors on parasympathetic nerves. cambridge.org In contrast, higher doses result in the expected bronchodilation through the blockade of M3 muscarinic receptors on the airway smooth muscle. cambridge.org

Table 1: Effects of Ipratropium Bromide in Pharmacologically-Induced Bronchospasm Models

| Animal Model | Inducing Agent | Key Findings |

|---|---|---|

| Guinea Pig | Acetylcholine | Dose-dependent prevention of bronchoconstriction. globalrph.com |

| Guinea Pig | Acetylcholine | Comparable antagonist potency to glycopyrrolate and tiotropium, but shorter duration of action than tiotropium. nih.gov |

| Cat | Carbachol | Demonstrated bronchoprotective effects when delivered by pMDI. uliege.be |

| Animal (unspecified) | General | Lower doses may cause bronchoconstriction (M2 blockade), while higher doses produce bronchodilation (M3 blockade). cambridge.org |

| Human | Methacholine | Provides better protection against methacholine-induced bronchospasm compared to other stimuli like histamine or exercise. nih.gov |

Chronic Obstructive Pulmonary Disease (COPD) Models

Animal models are crucial for understanding the pathophysiology of Chronic Obstructive Pulmonary Disease (COPD) and for the preclinical evaluation of potential therapies. smgconferences.com A common method for inducing a COPD-like condition in animals is through chronic exposure to irritants such as sulfur dioxide (SO₂).

In one significant study, a rat model of COPD was developed by exposing the animals to 250 ppm of SO₂ gas for five hours a day, five days a week, for a total of seven weeks. This exposure protocol resulted in pathophysiological changes that mimic those seen in human COPD. nih.gov In this model, the effect of long-term inhalation of aerosolized ipratropium bromide (0.025%) was investigated. nih.gov

The research found that while there was no significant change in the number or function of muscarinic receptors in the airway and lung tissues of the untreated COPD rats compared to normal rats, long-term treatment with ipratropium bromide led to an upregulation of these receptors. nih.gov Specifically, the density of muscarinic receptors did not change after five days of ipratropium inhalation but was significantly increased after 30 days of treatment. nih.gov The study also noted that the muscarinic receptor levels returned to normal six days after the cessation of the ipratropium bromide treatment. nih.gov There were no differences in the equilibrium dissociation constants (Kd) of the receptors among the different groups of rats. nih.gov

Table 2: Research Findings in a Rat Model of COPD

| Parameter | Untreated COPD Rats vs. Normal Rats | COPD Rats After 5 Days of Ipratropium | COPD Rats After 30 Days of Ipratropium |

|---|---|---|---|

| Muscarinic Receptor Density | No significant change nih.gov | No significant change nih.gov | Significantly increased nih.gov |

| Muscarinic Receptor Affinity (Kd) | No significant difference nih.gov | Not reported | No significant difference nih.gov |

Myocardial Ischemia/Reperfusion Injury Models

The effects of ipratropium bromide on the heart, particularly in the context of myocardial ischemia/reperfusion (I/R) injury, have been explored in nonclinical models. I/R injury refers to the paradoxical damage that occurs when blood flow is restored to ischemic tissue. mdpi.com

A study utilizing adult Sprague Dawley rat hearts and primary ventricular myocytes investigated the impact of ipratropium bromide during simulated I/R injury. researchgate.netnih.gov The Langendorff-perfused heart model was used to assess hemodynamic parameters and infarct size, while isolated cardiomyocytes were used for cellular-level investigations. researchgate.net

The findings from this research demonstrated that ipratropium bromide, at concentrations ranging from 1 × 10⁻¹¹ M to 1 × 10⁻⁴ M, exacerbated myocardial injury in a dose-dependent manner. researchgate.netnih.gov This was evidenced by a significant increase in the infarct-to-risk ratio and a decrease in cell viability as measured by triphenyl tetrazolium chloride staining and MTT assay, respectively. researchgate.netnih.gov

Further analysis revealed that the increased cell death was due to both necrosis and apoptosis. researchgate.netnih.gov Flow cytometry showed elevated levels of both necrotic and apoptotic cells, which was accompanied by an increase in cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netnih.govoup.com

The study also highlighted the protective role of acetylcholine. researchgate.netnih.gov Exogenous acetylcholine (1 × 10⁻⁷ M), when administered alone, showed cardioprotective properties. researchgate.netnih.gov Furthermore, when co-administered with ipratropium, acetylcholine was able to abrogate the exacerbation of myocardial injury caused by the anticholinergic drug. researchgate.netnih.gov To confirm that the effects were related to muscarinic receptor antagonism, parallel experiments were conducted with atropine (B194438) (1 × 10⁻⁷ M), which produced a similar level of injury to that of ipratropium under I/R conditions. researchgate.netnih.gov These results suggest that ipratropium exacerbates I/R injury by blocking the protective effects of endogenous acetylcholine at the muscarinic receptors. researchgate.netnih.gov

Table 3: Effects of Ipratropium Bromide on Myocardial I/R Injury in a Rat Model

| Parameter | Effect of Ipratropium Bromide (1 × 10⁻¹¹ M - 1 × 10⁻⁴ M) |

|---|---|

| Infarct Size / Risk Ratio | Significantly increased researchgate.netnih.gov |

| Cell Viability | Significantly decreased researchgate.netnih.gov |

| Necrosis and Apoptosis | Increased levels observed researchgate.netnih.gov |

| Cleaved Caspase-3 | Increased levels observed researchgate.netnih.gov |

Developmental Toxicity Assessments

Preclinical studies have been conducted to evaluate the potential developmental toxicity of ipratropium bromide. These assessments in animal models are a standard part of drug safety evaluation.

Reproductive and developmental toxicity studies have been performed in mice, rats, and rabbits. pharmaline.co.ilmedsafe.govt.nz In these studies, no embryotoxic or teratogenic effects were observed following inhalation or intranasal administration of ipratropium bromide at doses considerably higher than those recommended for human use. hres.camedsafe.govt.nz

However, when administered orally at very high doses, evidence of maternal and fetal toxicity was observed. In rats, oral doses of 1000 mg/kg/day were maternotoxic and embryo/fetotoxic, leading to a lower fetal weight. pharmaline.co.ilmedsafe.govt.nz Similarly, in rabbits, an oral dose of 125 mg/kg/day was maternotoxic. pharmaline.co.ilmedsafe.govt.nz Despite the observed toxicity at these high oral doses, no drug-related malformations were seen in the offspring. pharmaline.co.il

It is important to note that animal reproduction studies are not always predictive of human response. hres.ca There is some evidence from animal studies that suggests human exposure might result in developmental toxicity, observed in the absence of significant maternal toxicity or at similar dose levels to other toxic effects. scbt.com

Table 4: Summary of Developmental Toxicity Findings for Ipratropium Bromide

| Species | Route of Administration | Key Findings |

|---|---|---|

| Mice, Rats, Rabbits | Inhalation/Intranasal | No embryotoxic or teratogenic effects at doses considerably higher than recommended for humans. hres.camedsafe.govt.nz |

| Rat | Oral (1000 mg/kg/day) | Maternotoxic and embryo/fetotoxic effects (lower fetal weight) observed; no drug-related malformations. pharmaline.co.ilmedsafe.govt.nz |

| Rabbit | Oral (125 mg/kg/day) | Maternotoxic effects observed; no drug-related malformations. pharmaline.co.ilmedsafe.govt.nz |

Clinical Research and Efficacy Studies of Ipratropium Bromide

Research in Chronic Obstructive Pulmonary Disease (COPD) Management

Bronchodilators are a cornerstone of symptomatic relief in COPD, aiming to improve lung function and health-related quality of life. nps.org.au Ipratropium (B1672105) bromide, as a short-acting muscarinic antagonist (SAMA), has been extensively studied for these purposes. nps.org.auersnet.org

Monotherapy Efficacy Trials

Clinical trials evaluating ipratropium bromide as a standalone treatment have demonstrated its effectiveness in improving lung function in patients with stable COPD. Some studies suggest that the extent of bronchodilation achieved with ipratropium is comparable to that of short-acting beta-2 agonists (SABAs). tandfonline.com The choice between these monotherapies is often guided by patient tolerance rather than a significant difference in efficacy. nps.org.au In a crossover study, nebulized ipratropium bromide led to significant improvements in forced expiratory volume in one second (FEV1), forced vital capacity (FVC), and inspiratory capacity, with a 7%, 10%, and 14% improvement respectively. ersnet.org

Long-term studies have also been conducted. In a year-long study comparing ipratropium with the long-acting anticholinergic tiotropium (B1237716), patients on ipratropium showed a decline in trough FEV1, while the tiotropium group showed improvement. nih.gov Another 12-week study compared formoterol (B127741) with ipratropium and found that while both improved FEV1, formoterol showed a greater effect. atsjournals.org

Combination Therapy Studies (e.g., with β2-Adrenergic Agonists)

The combination of ipratropium bromide with a β2-adrenergic agonist, which have different mechanisms of action, has been shown to provide additive bronchodilator effects. nih.govarchbronconeumol.org This is a common therapeutic strategy in COPD management. archbronconeumol.org

Several large trials have indicated that combining ipratropium bromide with a SABA results in complementary bronchodilation without an increased incidence of adverse reactions. archbronconeumol.org A study comparing a fixed-dose combination of ipratropium and albuterol to albuterol alone found the combination to be superior in terms of peak FEV1 and mean FEV1, although these benefits were most prominent within the first 4 hours. atsjournals.org Another study showed that the combination of ipratropium bromide and albuterol resulted in a 64% greater area under the 8-hour FEV1 curve compared to albuterol with a placebo on the first day of the trial. nih.gov

The combination of ipratropium bromide with long-acting beta-2 agonists (LABAs) has also been investigated. One study demonstrated that a 12-week treatment with salmeterol (B1361061) plus ipratropium bromide was more effective in improving FEV1 than salmeterol alone. archbronconeumol.org

| Combination | Comparator | Key Findings | Reference |

|---|---|---|---|

| Ipratropium Bromide + Albuterol (SABA) | Albuterol alone | Superior peak FEV1 and mean FEV1, with benefits most pronounced in the first 4 hours. | atsjournals.org |

| Ipratropium Bromide + Albuterol (SABA) | Albuterol + Placebo | 64% greater area under the 8-hour FEV1 curve on day 1. | nih.gov |

| Ipratropium Bromide + Fenoterol (B1672521) (SABA) | Monotherapy with each agent | Superior bronchodilator efficacy with a duration of action up to 7 hours. | atsjournals.org |

| Ipratropium Bromide + Salmeterol (LABA) | Salmeterol alone | More effective in improving FEV1 over a 12-week period. | archbronconeumol.org |

Long-Term Efficacy and Tachyphylaxis Research

Long-term studies of ipratropium bromide have generally not shown evidence of tachyphylaxis, which is a diminished response to a drug over time. nps.org.au This is in contrast to some evidence suggesting that tachyphylaxis can develop with long-term use of β2-agonists. nih.gov

A one-year comparative study found that while patients on ipratropium experienced a slight decline in lung function, those on tiotropium, a long-acting anticholinergic, showed improvement. nih.gov Another study specifically examining tachyphylaxis over 20 weeks found that while a diminished bronchodilator effect was observed with the LABA salmeterol, this was not the case for the ipratropium bromide and salbutamol (B1663637) combination. nih.gov Research has shown that the bronchodilator response to ipratropium remains consistent over time. nih.gov

Impact on Pulmonary Function and Health-Related Quality of Life Parameters

Ipratropium bromide has been shown to provide symptomatic relief and improve health-related quality of life (HRQoL) in patients with COPD. nps.org.au However, the correlation between improvements in lung function, such as FEV1, and patient-reported outcomes can be weak. researchgate.netarchbronconeumol.org

One study found that while ipratropium improved lung function, it did not show a significant effect on symptoms or quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ), whereas formoterol did. atsjournals.org In contrast, a year-long study comparing ipratropium to tiotropium found that tiotropium led to significant improvements in the Transition Dyspnea Index and SGRQ scores, while ipratropium did not show the same level of benefit. nih.gov However, other research indicates that ipratropium does improve quality of life. nps.org.au A study combining ipratropium with noninvasive ventilation in patients with COPD and respiratory failure found that the combination group had better quality of life and lower dyspnea scores. nih.gov

Research in Asthma Management

While not typically a first-line treatment for chronic asthma, ipratropium bromide has a well-established role as an adjunctive therapy in the management of acute asthma exacerbations. nih.gov

Efficacy in Acute Asthma Exacerbations: Adjunctive Therapy Research

The addition of ipratropium bromide to standard therapy with β2-agonists and systemic corticosteroids is recommended for moderate to severe asthma exacerbations. childrensmercy.orgjournalagent.com This combination therapy has been shown to provide additional bronchodilation and improve clinical outcomes. journalagent.comaafp.org

A meta-analysis of 10 studies involving adults with acute asthma found that the addition of ipratropium bromide to a β2-agonist resulted in a pooled improvement in FEV1 of 7.3% and a 22.1% improvement in peak expiratory flow (PEF) rate. aafp.org Another systematic review found that this combination therapy was associated with a 10% increase in pulmonary function and a 38% reduction in hospital admission rates. atsjournals.org The benefit appeared to be greater in patients with more severe obstruction at baseline. aafp.orgatsjournals.org

In pediatric patients with severe asthma exacerbations, the addition of ipratropium to albuterol and corticosteroids has been shown to significantly decrease hospital admissions. childrensmercy.org One study in children with moderate to severe asthma attacks found that the group receiving ipratropium in addition to standard therapy had significantly better clinical asthma scores and PEF rates starting from 40 minutes after treatment. journalagent.com

| Patient Population | Intervention | Key Findings | Reference |

|---|---|---|---|

| Adults | Ipratropium + β2-agonist vs. β2-agonist alone | 7.3% improvement in FEV1 and 22.1% improvement in PEF. | aafp.org |

| Adults | Ipratropium + β2-agonist vs. β2-agonist alone | 10% increase in pulmonary function and 38% reduction in hospital admissions. | atsjournals.org |

| Children (severe exacerbations) | Ipratropium + Albuterol + Corticosteroids vs. standard therapy | Significant decrease in hospital admissions. | childrensmercy.org |

| Children (moderate to severe) | Ipratropium + standard therapy vs. standard therapy | Significantly better clinical asthma scores and PEF rates from 40 minutes post-treatment. | journalagent.com |

Pediatric Asthma Research

The use of ipratropium bromide as an adjunct to beta-2-agonists in pediatric acute asthma has been a subject of extensive research, with studies yielding varied results regarding its clinical efficacy.

A meta-analysis of six studies revealed that while the addition of ipratropium bromide to a beta-2-agonist resulted in a statistically significant improvement in the percentage of predicted forced expiratory volume in 1 second (FEV1), it did not translate to a significant clinical improvement in terms of clinical rating scores, admission rates, or length of hospital stay. nih.gov The pooled data from three methodologically robust studies indicated an average improvement in FEV1 of 12.5% over the control group. nih.govnih.gov However, in a subset of children with severe airway obstruction, peak expiratory flow rate (PEFR) showed a better response to beta-2-agonist therapy alone. nih.govnih.gov

Another meta-analysis involving 55 trials and 6,396 participants found that the combination of ipratropium bromide and salbutamol significantly reduced the risk of hospital admission compared to salbutamol alone, particularly in children with severe or moderate-to-severe asthma exacerbations. plos.org Specifically, the risk ratio for hospital admission was 0.79 for the combination therapy group. plos.org

A double-blind, randomized, placebo-controlled study investigating the administration of ipratropium bromide and salbutamol via a metered-dose inhaler (MDI) with a spacer in children with mild to moderate acute asthma showed a statistically significant greater improvement in percent predicted forced expiratory flow (FEF25-75) and percent predicted PEFR compared to salbutamol alone. rima.org However, improvements in clinical asthma scores, FEV1, and forced vital capacity (FVC) did not reach statistical significance. rima.org

In a study of children with moderate and severe asthma attacks, the addition of ipratropium bromide to standard therapy (beta-2-agonists and systemic corticosteroids) led to statistically significant improvements in clinical asthma scores and PEFR starting from the 40th minute of treatment, although it did not significantly affect hospitalization rates. journalagent.com Similarly, a trial involving children with severe acute asthma exacerbations found that administering salbutamol and ipratropium bromide via an MDI with a valved-holding chamber resulted in a significantly lower hospitalization rate (5.8%) compared to nebulizer delivery (27.5%). researchgate.net

Table 1: Key Findings from Pediatric Asthma Studies on Ipratropium Bromide

| Study Focus | Key Findings | Primary Outcome(s) | Reference |

|---|---|---|---|

| Meta-analysis of Ipratropium Bromide in Acute Childhood Asthma | Statistically significant improvement in % predicted FEV1 but no significant clinical improvement. | FEV1, clinical rating scores, admission rates | nih.govnih.gov |

| Meta-analysis of Ipratropium Bromide and Salbutamol Combination | Significant reduction in hospital admission risk, especially in severe cases. | Hospital admission risk | plos.org |

| MDI Delivery in Mild to Moderate Asthma | Greater improvement in % predicted FEF25-75 and PEFR with combination therapy. | FEF25-75, PEFR, FEV1, FVC, clinical scores | rima.org |

| Adjunctive Therapy in Moderate to Severe Asthma | Significant improvement in clinical asthma scores and PEFR from 40 minutes. | Clinical asthma scores, PEFR, hospitalization rates | journalagent.com |

| MDI vs. Nebulizer in Severe Asthma | Lower hospitalization rate with MDI delivery of combination therapy. | Hospitalization rate, oxygen saturation | researchgate.net |

Research in Specific Respiratory Conditions

Acute Bronchiolitis Studies

The efficacy of ipratropium bromide in the management of acute bronchiolitis in infants has been investigated in several clinical trials, often with conflicting results.

A double-blind, placebo-controlled trial involving 69 infants with their first episode of acute bronchiolitis found that adding nebulized ipratropium bromide to albuterol therapy did not provide any additional benefit. nih.gov There were no significant differences in the decrease in respiratory rate, accessory muscle score, wheeze score, or hospitalization rate between the group receiving the combination therapy and the group receiving albuterol with a normal saline placebo. nih.gov

In contrast, a prospective, double-blind, placebo-controlled trial with 69 hospitalized infants with moderate-to-severe bronchiolitis showed that both salbutamol and ipratropium bromide were more effective than placebo in improving clinical scores and oxygen saturation within the first 24 hours of treatment. researchgate.netkarger.com However, these improvements did not lead to a shorter duration of hospitalization. researchgate.netkarger.com At 30 minutes, the clinical scores in the bronchodilator groups were significantly better than in the placebo group. researchgate.net At 8 and 24 hours, the bronchodilator groups also had significantly lower clinical scores and higher oxygen saturation rates. researchgate.net

Another study comparing nebulized salbutamol to nebulized ipratropium bromide in 34 hospitalized infants with acute bronchiolitis found no significant difference in clinical improvement between the two treatment groups at various time points up to 48 hours. ispub.com The mean duration of hospital stay was also similar for both groups. ispub.com

Table 2: Summary of Ipratropium Bromide Efficacy in Acute Bronchiolitis

| Study Design | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Double-blind, placebo-controlled trial | 69 infants with first episode of acute bronchiolitis | No additional benefit from adding ipratropium bromide to albuterol. | nih.gov |

| Prospective, double-blind, placebo-controlled trial | 69 hospitalized infants with moderate-to-severe bronchiolitis | Improved clinical scores and oxygen saturation in the first 24 hours with ipratropium bromide compared to placebo, but no effect on hospitalization duration. | researchgate.netkarger.com |

| Comparative trial | 34 hospitalized infants with acute bronchiolitis | No significant difference in clinical improvement between ipratropium bromide and salbutamol. | ispub.com |

| Review of 28 clinical trials | 1,912 infants with bronchiolitis | No overall effect of bronchodilators on oxygen saturation; no significant benefit for hospitalized infants. | ksu.edu.sa |

Management in Mechanically Ventilated Patients Research

Research into the use of ipratropium bromide in mechanically ventilated patients has focused on its effects on respiratory mechanics and the influence of ventilation modes on its efficacy.

In a study of 18 intubated and mechanically ventilated patients with Chronic Obstructive Pulmonary Disease (COPD), the administration of inhaled fenoterol-ipratropium (B1262602) bromide resulted in a significant decrease in respiratory system resistance (Rrs), end-expiratory lung volume (EELV), and total positive end-expiratory pressure (PEEPt) 30 minutes after inhalation. atsjournals.org The study also suggested that the delivery device, either a metered-dose inhaler (MDI) or a nebulizer (NEB), could influence the components of inspiratory resistance differently. atsjournals.org

Another study on mechanically ventilated patients with acute airflow obstruction demonstrated that ipratropium bromide reduced inspiratory resistance and improved respiratory symptoms. consensus.app These effects were attributed to its action on the large airways. consensus.app

A comparative study in critically ill mechanically ventilated COPD patients observed that nebulized glycopyrronium (B1196793) resulted in a longer duration of action in terms of lowered airway resistance compared to a combination of salbutamol and ipratropium. nih.gov

Table 3: Research Findings on Ipratropium Bromide in Mechanically Ventilated Patients

| Study Focus | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Impact of nebulized bronchodilators on ventilation modes | Intubated adults with obstructive pulmonary disease | Increased total ventilation in controlled and spontaneous modes; increased aeration in dependent lung regions. | mdpi.comnih.gov |

| Effects on respiratory mechanics in COPD | Intubated and mechanically ventilated COPD patients | Significant decrease in Rrs, EELV, and PEEPt 30 minutes post-inhalation. | atsjournals.org |

| Effects on respiratory function | Mechanically ventilated patients with acute airflow obstruction | Reduced inspiratory resistance and improved respiratory symptoms. | consensus.app |

| Comparison with glycopyrronium | Critically ill mechanically ventilated COPD patients | Glycopyrronium showed a longer duration of action in lowering airway resistance. | nih.gov |

Rhinorrhea Research

Clinical trials have demonstrated the efficacy of ipratropium bromide nasal spray in providing symptomatic relief from rhinorrhea associated with the common cold and perennial rhinitis.

In two controlled four-day studies involving 352 patients with rhinorrhea from the common cold, ipratropium bromide nasal solution (0.06%) showed a statistically significant reduction in rhinorrhea compared to a vehicle placebo. apotex.com This was measured by both nasal discharge weight and patient-assessed severity, with significant differences observed within one hour of dosing. apotex.com However, there was no effect on nasal congestion or sneezing. apotex.com

For perennial nonallergic rhinitis, a two-hundred-thirty-three-patient, 8-week double-blind study found that an isotonic aqueous ipratropium bromide nasal spray resulted in a 30% reduction in rhinorrhea, which was significantly greater than the saline vehicle. nih.gov

Similarly, four controlled studies of four and eight weeks in patients with allergic or nonallergic perennial rhinitis showed that ipratropium bromide nasal solution (0.03%) led to a statistically significant decrease in the severity and duration of rhinorrhea throughout the study period, with effects seen as early as the first day. bausch.com Again, no effect was observed on nasal congestion, sneezing, or postnasal drip. bausch.com

A double-blind, placebo-controlled study confirmed that ipratropium bromide significantly reduced rhinorrhea by an average of 18% over placebo in patients with the common cold. capes.gov.br Visual analog scale scores also showed an average improvement of 22% over placebo. capes.gov.br

Clinical trials have also shown ipratropium bromide nasal spray to be effective in alleviating rhinorrhea in children aged 2 to 5 years with a common cold or allergies. researchgate.net

Table 4: Efficacy of Ipratropium Bromide in Rhinorrhea

| Condition | Study Design | Key Findings | Reference |

|---|---|---|---|

| Common Cold | Two controlled 4-day studies (n=352) | Statistically significant reduction in rhinorrhea (nasal discharge weight and subjective severity) within 1 hour. No effect on congestion or sneezing. | apotex.com |

| Perennial Nonallergic Rhinitis | 8-week double-blind study (n=233) | 30% reduction in rhinorrhea, significantly greater than saline vehicle. | nih.gov |

| Allergic or Nonallergic Perennial Rhinitis | Four controlled 4- and 8-week studies | Statistically significant decrease in severity and duration of rhinorrhea from day 1. No effect on congestion, sneezing, or postnasal drip. | bausch.com |

| Common Cold | Double-blind, placebo-controlled study | Average 18% reduction in rhinorrhea over placebo; 22% improvement on visual analog scale. | capes.gov.br |

| Common Cold or Allergies (Pediatric) | Clinical trials | Effective in alleviating rhinorrhea in children aged 2 to 5 years. | researchgate.net |

Comparative Efficacy Studies with Other Muscarinic Antagonists

Short-Acting Muscarinic Antagonists (SAMAs) Comparisons

Ipratropium bromide is a foundational short-acting muscarinic antagonist (SAMA) against which other bronchodilators are often compared.

A systematic review and network meta-analysis of 74 randomized controlled trials in patients with COPD found that long-acting muscarinic antagonists (LAMAs), LAMA/long-acting beta-agonist (LABA) combinations, and inhaled corticosteroid (ICS)/LABA combinations led to significantly greater improvements in trough FEV1 compared to SAMA monotherapy (ipratropium). nih.govresearchgate.net The LAMA/LABA combinations demonstrated the highest probability of being the most effective in improving FEV1. nih.govresearchgate.net This indicates that while ipratropium is effective, longer-acting agents and combination therapies generally provide superior bronchodilation for the maintenance treatment of COPD. nih.govresearchgate.net

A systematic review comparing ipratropium bromide with short-acting beta2-agonists (SABAs) found that regimens containing ipratropium bromide offered significant benefits. copdx.org.au Specifically, ipratropium bromide improved FEV1 by a weighted mean difference of 30 ml and forced vital capacity (FVC) by 70 ml over SABAs alone. copdx.org.au

When comparing ipratropium to the LAMA tiotropium, a review of two studies with 1,073 COPD patients concluded that tiotropium was associated with improved lung function, fewer hospital admissions, and a better quality of life compared to ipratropium bromide. nih.govnih.govresearchgate.net At three months, the trough FEV1 was significantly higher with tiotropium (mean difference of 109 mL). nih.gov

The combination of ipratropium with a SABA, such as salbutamol, has been shown to produce enhanced bronchodilation compared to either agent alone. springermedizin.de

Table 5: Comparative Efficacy of Ipratropium Bromide vs. Other Muscarinic Antagonists

| Comparison | Key Findings | Outcome(s) | Reference |

|---|---|---|---|

| Ipratropium (SAMA) vs. LAMAs, LAMA/LABAs, ICS/LABAs | LAMAs and combination therapies showed significantly greater improvement in trough FEV1 compared to ipratropium monotherapy. | Trough FEV1 | nih.govresearchgate.net |

| Ipratropium vs. SABAs | Ipratropium-containing regimens showed significant improvement in FEV1 and FVC over SABAs alone. | FEV1, FVC | copdx.org.au |

| Ipratropium vs. Tiotropium (LAMA) | Tiotropium demonstrated superior improvement in lung function, fewer hospital admissions, and better quality of life. | Trough FEV1, hospital admissions, quality of life | nih.govnih.govresearchgate.net |

| Ipratropium Monotherapy vs. Ipratropium/Salbutamol Combination | Combination therapy produced enhanced bronchodilation. | Bronchodilation | springermedizin.de |

Long-Acting Muscarinic Antagonists (LAMAs) Comparisons (e.g., Tiotropium, Glycopyrrolate)

Clinical research has extensively compared the efficacy of the short-acting muscarinic antagonist (SAMA) ipratropium bromide with long-acting muscarinic antagonists (LAMAs) like tiotropium and glycopyrrolate (B1671915), primarily in the context of managing Chronic Obstructive Pulmonary Disease (COPD). These studies generally focus on key outcomes such as lung function, rates of exacerbation, hospital admissions, and quality of life.

Ipratropium Bromide vs. Tiotropium

Systematic reviews and meta-analyses of randomized controlled trials consistently demonstrate that tiotropium offers significant advantages in efficacy over ipratropium bromide for patients with moderate to severe COPD. nih.govnih.gov

Research findings indicate that treatment with tiotropium leads to superior improvements in lung function. nih.govnih.gov A meta-analysis combining two studies with 1,073 participants found that trough Forced Expiratory Volume in one second (FEV1) at three months was significantly higher with tiotropium compared to ipratropium bromide, with a mean difference of 109 mL. nih.govnih.govresearchgate.net In a year-long study, the trough FEV1 for patients on tiotropium was 120 mL above baseline, while it declined by 30 mL for those on ipratropium, resulting in a mean difference of 150 mL. nih.gov Another study noted a significantly larger change in trough FEV1 from baseline in the tiotropium group (61.7 ± 25.3 mL) compared to the ipratropium group (16.4 ± 27.9 mL) after four weeks of treatment. cda-amc.ca

Table 1: Comparison of Lung Function (FEV1) between Tiotropium and Ipratropium Bromide